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Compound of Interest

Compound Name: AT7867 dihydrochloride

Cat. No.: B10762439

Technical Support Center: AT7867
Dihydrochloride

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers utilizing AT7867 dihydrochloride in in vivo efficacy studies.

Frequently Asked Questions (FAQSs)

Q1: What is the recommended starting dosage for AT7867 dihydrochloride in mice for an in
vivo efficacy study?

Al: Based on published studies, a common starting point for assessing in vivo efficacy in
mouse xenograft models is 20 mg/kg for intraperitoneal (i.p.) administration or 90 mg/kg for oral
(p.0.) administration.[1][2][3] These dosages have been shown to inhibit the phosphorylation of
downstream targets of both AKT and p70S6K.[1][3] However, it is always recommended to
perform a dose-ranging study to determine the maximum tolerated dose (MTD) for your specific
animal model and experimental conditions.

Q2: What is a suitable vehicle for formulating AT7867 dihydrochloride for in vivo
administration?

A2: A suggested formulation for AT7867 dihydrochloride is a suspension in 15% Captisol® (a
modified cyclodextrin) in water, adjusted to a pH of 9.[2] Due to the compound's properties, it is
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recommended to prepare the formulation fresh for each administration and use it immediately.

Q3: What are the known downstream targets of AT7867 that can be used as pharmacodynamic
markers?

A3: AT7867 is a potent, ATP-competitive inhibitor of Aktl, Akt2, Akt3, and p70 S6 Kinase
(p70S6K).[2][4][5][6][7]1[8] Therefore, key pharmacodynamic markers to assess target
engagement in vivo include the phosphorylation status of GSK3[3 (a direct substrate of Akt) and
S6 ribosomal protein (a downstream target of p70S6K).[1][2][3] Inhibition of phosphorylation of
these markers indicates that AT7867 is hitting its intended targets.

Q4: How should AT7867 dihydrochloride be stored?

A4: For long-term storage, it is recommended to keep AT7867 dihydrochloride as a solid at
-20°C. Stock solutions can be stored at -80°C for up to two years or at -20°C for one year.[4]

Troubleshooting Guide
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Issue

Potential Cause

Suggested Solution

Poor solubility of AT7867
dihydrochloride during
formulation.

The compound may have
limited solubility in standard

aqueous buffers.

Use a solubilizing agent such
as 15% Captisol® in water and
adjust the pH to 9.[2] Prepare
the formulation immediately
before use.

Lack of in vivo efficacy at the

recommended starting dose.

Insufficient drug exposure due
to suboptimal administration

route or rapid metabolism.

Consider a different route of
administration (e.g., i.p. vs.
p.o.) to alter the
pharmacokinetic profile.[2][4]
Perform a pharmacokinetic
study to determine the plasma
concentration and
bioavailability of AT7867 in

your model.

The tumor model may not be
sensitive to Akt/p70S6K
inhibition.

Confirm that the tumor model
has a dysregulated PI3K/Akt
pathway (e.g., PTEN mutation
or PIK3CA mutation) as these

are more likely to be sensitive.

[2]

Observed toxicity or adverse
effects in animals (e.g., weight

loss).

The administered dose may be
above the maximum tolerated
dose (MTD) for the specific
animal strain or model.

Conduct a dose-range finding
study to determine the MTD.[9]
Monitor animals closely for
signs of toxicity and adjust the
dose or dosing schedule

accordingly.

Inconsistent results between

experiments.

Variability in drug formulation,
administration technique, or

animal handling.

Ensure consistent preparation
of the AT7867 formulation
immediately prior to each use.
Standardize the administration
procedure (e.g., time of day,
injection volume). Ensure all

animals are handled similarly
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to minimize stress-related

variables.

Quantitative Data Summary

Table 1: In Vivo Efficacy of AT7867 in Mouse Xenograft Models

Administration

Animal Model Dosage Observed Effect Reference
Route
U87MG human ) o
) Intraperitoneal Inhibition of
glioblastoma ) 20 mg/kg [2][3]
(i.p.) tumor growth
xenograft
U87MG human o
Inhibition of
glioblastoma Oral (p.o.) 90 mg/kg [2][3]
tumor growth
xenograft
MES-SA uterine Inhibition of
Intraperitoneal
sarcoma (i) 20 mg/kg tumor growth 2]
i.p.
xenograft P (T/IC=0.37)
MES-SA uterine Inhibition of
sarcoma Oral (p.o.) 90 mg/kg tumor growth [2]
xenograft (T/IC=0.37)
Table 2: Pharmacokinetic Parameters of AT7867 in Mice
Administration Route  Dosage Key Finding Reference
Oral (p.o.) 20 mg/kg Bioavailability of 44% [2][4]
Plasma levels remain
Oral (p.0.) 20 mg/kg above 0.5 pM for at [4]

least 6 hours.

Experimental Protocols
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Protocol 1: In Vivo Efficacy Study in a Mouse Xenograft Model

« Animal Model: Use athymic nude mice bearing subcutaneous human tumor xenografts (e.g.,
U87MG or MES-SA).

e Drug Formulation:
o Prepare a suspension of AT7867 dihydrochloride in 15% Captisol® in water.
o Adjust the pH of the solution to 9.
o Prepare the formulation fresh immediately before administration.

e Administration:

o For intraperitoneal (i.p.) administration, inject a volume corresponding to a dose of 20
mg/kg.

o For oral (p.o.) administration, deliver a volume corresponding to a dose of 90 mg/kg via
gavage.

e Dosing Schedule: Administer the treatment as per the experimental design (e.g., once daily,
five days a week).

o Efficacy Assessment:
o Measure tumor volume regularly (e.g., twice weekly) using calipers.
o Monitor animal body weight as an indicator of toxicity.
e Pharmacodynamic Analysis:
o At the end of the study, or at specified time points, collect tumor tissue.

o Analyze the phosphorylation status of GSK3 and S6 ribosomal protein by Western blot or
immunohistochemistry to confirm target engagement.

Visualizations
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Caption: AT7867 signaling pathway inhibition.
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Caption: In vivo efficacy experimental workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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